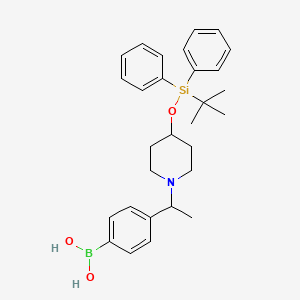

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

説明

((4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid), also known as TBDPP, is an organoboron compound with a variety of applications in organic synthesis and research. TBDPP is a silyl-substituted piperidine derivative and is used as a reagent in organic synthesis. It is a versatile reagent that is used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, and Heck reactions. TBDPP is also used as a catalyst in a number of processes, including hydroboration and hydrogenation. TBDPP has been studied extensively in recent years, and its potential applications in scientific research are numerous.

科学的研究の応用

Optoelectronics and OLED Technology

- A comprehensive review of the advancements in the structural design and synthesis of BODIPY-based organic semiconductors, including (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid, highlights their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The review discusses the progress from the initial use of BODIPY-based materials in OLEDs to the latest developments as near-infrared emitters, emphasizing their potential as metal-free infrared emitters (Squeo & Pasini, 2020).

Environmental Impact and Biodegradation

- A review focused on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the biodegradation pathways of similar ether compounds, potentially including this compound. The review summarizes the current knowledge on the microorganisms and pathways supporting aerobic and anaerobic biodegradation, highlighting the influence of co-contaminants and the potential for bioaugmentation and biostimulation in groundwater remediation (Thornton et al., 2020).

Synthetic Applications in Medicinal Chemistry

- A review on the applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, which might be relevant to the synthetic pathways involving this compound, offers an overview of the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are important structural motifs in numerous natural products and therapeutically relevant compounds, suggesting potential applications in medicinal chemistry and drug development (Philip et al., 2020).

Boronic Acid-Based Sensors

- A review discussing boronic acid sensors with double recognition sites, including diboronic acid sensors and monoboronic acid sensors, provides insights into the potential of this compound in sensor development. The review emphasizes how the double recognition sites in these sensors can significantly improve binding affinity and selectivity, making them suitable for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more (Bian et al., 2019).

作用機序

Target of Action

It is suggested that this compound might be useful as a semi-flexible linker in protac development for targeted protein degradation .

Mode of Action

Given its potential role in PROTAC development, it may interact with its targets by binding to them, thereby facilitating their degradation .

Biochemical Pathways

Considering its potential role in protac development, it might be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .

Result of Action

If it is involved in protac development, its action could result in the degradation of specific target proteins .

特性

IUPAC Name |

[4-[1-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38BNO3Si/c1-23(24-15-17-25(18-16-24)30(32)33)31-21-19-26(20-22-31)34-35(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26,32-33H,19-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRDRUKVBFFNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38BNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

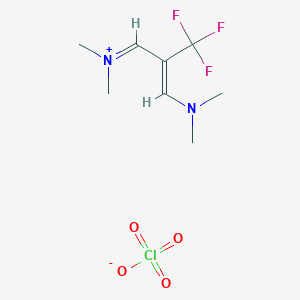

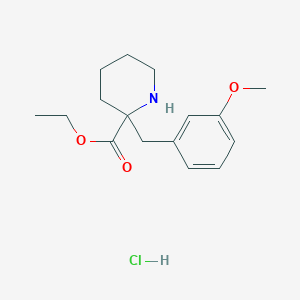

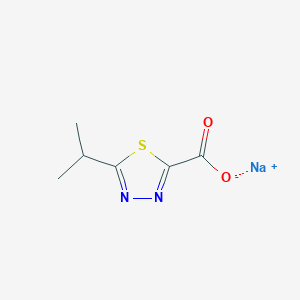

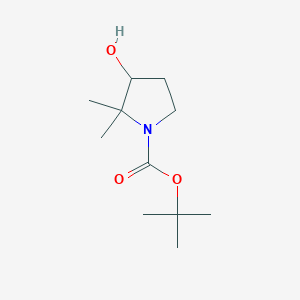

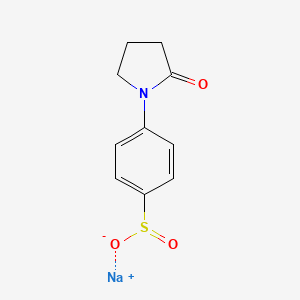

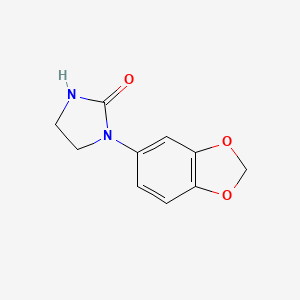

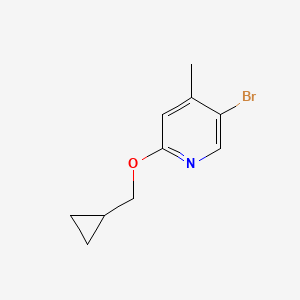

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)

![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)

![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)

![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)